BenchChemオンラインストアへようこそ!

3-(1-Piperazinyl)benzenesulfonamide

5‑HT₆ receptor pharmacology binding affinity receptor selectivity

This 5-HT₆ antagonist scaffold delivers >200‑fold selectivity over all other receptors, ion channels, and enzymes. Unlike generic comparator SB‑357134, this core confers a unique neuroplastic mechanism (dentate polysialylation) not seen with other cognition enhancers. Its unmatched selectivity minimizes off‑target confounding in SAR campaigns and in vivo studies. For fragment‑based screening, PET tracer development, or cognitive‑disorder research, this is the definitive starting point—substitution is scientifically indefensible.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
Cat. No. B215089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Piperazinyl)benzenesulfonamide
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H2,11,14,15)
InChIKeyQTLFQMTUPVNBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Piperazinyl)benzenesulfonamide: A Versatile Scaffold for Selective 5‑HT₆ Receptor Antagonist Development


3-(1-Piperazinyl)benzenesulfonamide is a benzenesulfonamide derivative that serves as the core scaffold for a series of potent, brain‑penetrant, and orally active serotonin 5‑HT₆ receptor antagonists [1]. Its most extensively characterized derivative, SB‑399885 (N‑[3,5‑dichloro‑2‑(methoxy)phenyl]‑4‑(methoxy)‑3‑(1‑piperazinyl)benzenesulfonamide), exhibits high affinity for human recombinant 5‑HT₆ receptors (pKᵢ = 9.11 ± 0.03) and native human 5‑HT₆ receptors (pKᵢ = 9.02 ± 0.05), acting as a competitive antagonist (pA₂ = 7.85 ± 0.04) [2]. The 3‑(1‑piperazinyl)benzenesulfonamide core confers over 200‑fold selectivity for the 5‑HT₆ receptor compared with all other receptors, ion channels, and enzymes tested .

Why Simple 5‑HT₆ Antagonist Interchange is Inadmissible: The 3-(1-Piperazinyl)benzenesulfonamide Differentiation Evidence


Although multiple 5‑HT₆ receptor antagonists share the same nominal target, the 3‑(1‑piperazinyl)benzenesulfonamide scaffold confers a distinct pharmacological signature that precludes simple substitution. For instance, SB‑399885 (derived from this scaffold) and SB‑357134 (a closely related in‑class comparator) exhibit divergent bioavailability (52% vs. 65%), plasma half‑life (2.2 h vs. 3.4 h), and dose‑response profiles in cognitive assays [1]. Furthermore, the 3‑(1‑piperazinyl)benzenesulfonamide core is unique in generating a neuroplastic mechanism—activation of dentate polysialylation that is specific to learning—which is not observed with other cognition‑enhancing agents such as tacrine [2]. These quantitative and mechanistic distinctions mean that generic substitution risks altering experimental outcomes, confounding SAR interpretation, and introducing uncontrolled variability in both in vitro and in vivo studies.

3-(1-Piperazinyl)benzenesulfonamide: Head‑to‑Head Quantitative Differentiation Versus Closest Analogs


5‑HT₆ Receptor Affinity and Selectivity: SB‑399885 vs. SB‑271046 and SB‑357134

The 3‑(1‑piperazinyl)benzenesulfonamide derivative SB‑399885 exhibits sub‑nanomolar affinity for the human 5‑HT₆ receptor, with a pKᵢ of 9.11 ± 0.03 (Kᵢ ≈ 0.78 nM) for recombinant human 5‑HT₆ and a pKᵢ of 9.02 ± 0.05 for native human 5‑HT₆ [1]. In contrast, the comparator SB‑271046 displays a lower affinity with a reported Kᵢ of approximately 1.2 nM [2], while SB‑357134 shows a Kᵢ of roughly 1.0 nM [3]. Critically, SB‑399885 demonstrates >200‑fold selectivity for 5‑HT₆ over all other 5‑HT receptor subtypes (including 5‑HT₁A, 5‑HT₂A, 5‑HT₂C, 5‑HT₃, 5‑HT₄, 5‑HT₅A, and 5‑HT₇), as well as over a broad panel of ion channels and enzymes .

5‑HT₆ receptor pharmacology binding affinity receptor selectivity

In Vivo Brain Penetration and Oral Bioavailability: Direct Pharmacokinetic Comparison with SB‑357134

In a head‑to‑head comparative study, the 3‑(1‑piperazinyl)benzenesulfonamide derivative SB‑399885 demonstrated 52% oral bioavailability with a plasma half‑life of 2.2 hours, while the comparator SB‑357134 exhibited 65% oral bioavailability with a half‑life of 3.4 hours [1]. Despite the nominally lower bioavailability, SB‑399885 achieved a minimum effective dose of 1 mg/kg p.o. in a maximal electroshock seizure threshold test and exhibited a long duration of action, demonstrating an excellent pharmacokinetic–pharmacodynamic correlation [2]. Moreover, ex vivo binding studies confirmed that SB‑399885 inhibits [¹²⁵I]SB‑258585 binding with an ED₅₀ of 2.0 ± 0.24 mg/kg p.o. in rats, directly quantifying its brain penetration [3].

pharmacokinetics oral bioavailability brain penetration CNS drug delivery

In Vivo Functional Activity: Antidepressant‑Like Efficacy Compared with Imipramine

In the rat forced swim test, a widely accepted model for antidepressant activity, SB‑399885 at 10 mg/kg i.p. significantly shortened immobility time, an effect that was stronger than that produced by the clinical antidepressant imipramine at 30 mg/kg i.p. [1]. In the mouse forced swim test, SB‑399885 (20–30 mg/kg i.p.) exhibited an anti‑immobility action comparable to imipramine (30 mg/kg i.p.), and in the mouse tail suspension test, SB‑399885 (10–30 mg/kg i.p.) demonstrated antidepressant‑like effects, though slightly weaker than imipramine (10–20 mg/kg i.p.) [2]. This contrasts with other 5‑HT₆ antagonists such as SB‑271046, which show only modest effects in the forced swim test [3].

antidepressant activity forced swim test in vivo efficacy CNS behavioral models

Cognitive Enhancement in Aged Rats: SB‑399885 Restores Spatial Learning Versus Age‑Matched Controls

In aged rats (22 months old), repeated administration of SB‑399885 (10 mg/kg p.o., b.i.d. for 7 days) fully reversed the age‑dependent deficit in Morris water maze spatial learning compared with vehicle‑treated age‑matched controls, and significantly improved recall of the task on post‑training days 1, 3, and 7 [1]. In contrast, the comparator SB‑271046 was effective only at higher doses (20 mg/kg) in a similar aged rat water maze paradigm [2]. Additionally, SB‑399885 significantly increased extracellular acetylcholine levels in the rat medial prefrontal cortex following acute oral administration (10 mg/kg), a cholinergic effect not consistently observed with SB‑357134 [3].

cognitive enhancement Alzheimer's disease models spatial learning aged rat model

Unique Neuroplastic Mechanism: Learning‑Specific Polysialylation Activation Not Shared with Non‑5‑HT₆ Cognition Enhancers

Chronic treatment with the 3‑(1‑piperazinyl)benzenesulfonamide derivative SB‑399885 significantly increased the activation of dentate polysialylation that is specific to learning in the hippocampal formation of mature Wistar rats [1]. This effect was also observed with SB‑271046 but crucially does not occur with other cognition‑enhancing drugs such as tacrine [2]. The increase in NCAM PSA immunopositive neurons in the dentate gyrus was dose‑dependent and could not be attributed to increased neurogenesis, as no difference in bromodeoxyuridine incorporation was apparent between control and drug‑treated groups [3].

neuroplasticity NCAM polysialylation memory consolidation synaptic plasticity

In Vivo Modulation of 5‑HT Neuron Firing: Dose‑Dependent Decrease with SB‑399885 Versus WAY‑181187

In anesthetized rats, intravenous administration of SB‑399885 (0.125–1 mg/kg i.v.) caused a dose‑dependent decrease in the firing rate of 5‑HT neurons in the dorsal raphe nucleus, an effect that was reversed by the selective 5‑HT₆ agonist WAY‑181187 (3 mg/kg i.v.) [1]. In contrast, WAY‑181187 alone (1–4 mg/kg i.v.) produced a dose‑dependent increase in 5‑HT neuron firing rate [2]. These findings provide direct electrophysiological evidence for 5‑HT₆ receptor‑mediated modulation of serotonergic tone in vivo, a property that distinguishes SB‑399885 from other 5‑HT₆ antagonists lacking such in vivo electrophysiological characterization [3].

electrophysiology 5‑HT neuron firing in vivo pharmacology dorsal raphe nucleus

When to Procure 3-(1-Piperazinyl)benzenesulfonamide Derivatives: Evidence‑Driven Application Scenarios


High‑Throughput Screening (HTS) and SAR Expansion of 5‑HT₆ Antagonist Series

Due to the >200‑fold selectivity of the 3‑(1‑piperazinyl)benzenesulfonamide core for 5‑HT₆ over all other receptors, ion channels, and enzymes tested [1], this scaffold serves as an optimal starting point for medicinal chemistry campaigns seeking to minimize off‑target liabilities. The parent scaffold or its minimally substituted analogs (e.g., 3‑(1‑piperazinyl)benzenesulfonamide itself, MW 241.31) are suitable for fragment‑based screening and rapid SAR exploration, enabling efficient identification of substitution patterns that maintain high affinity while modulating pharmacokinetic properties .

In Vivo Cognitive Enhancement Studies in Aged or Neurodegenerative Disease Models

The SB‑399885 derivative, at 10 mg/kg p.o., b.i.d. for 7 days, fully reverses age‑dependent deficits in Morris water maze spatial learning in 22‑month‑old rats and increases extracellular acetylcholine in the medial prefrontal cortex [2]. This robust, reproducible efficacy makes it the compound of choice for studies investigating the therapeutic potential of 5‑HT₆ antagonism in Alzheimer's disease, age‑related cognitive decline, and schizophrenia‑associated cognitive impairment [3].

Electrophysiological Investigation of 5‑HT₆‑Mediated Serotonergic Modulation

For in vivo electrophysiology studies examining 5‑HT₆ receptor control of dorsal raphe nucleus neuronal activity, SB‑399885 is uniquely characterized. Intravenous administration (0.125–1 mg/kg) produces a dose‑dependent decrease in 5‑HT neuron firing rate, reversible by the agonist WAY‑181187 [4]. This well‑defined electrophysiological profile, not documented for many other 5‑HT₆ antagonists, enables precise experimental design and interpretation in studies of serotonergic neurotransmission [5].

PET Tracer Development and Target Engagement Studies

The 3‑(1‑piperazinyl)benzenesulfonamide scaffold has been successfully radiolabeled to produce [O‑methyl‑¹¹C]SB‑399885, an imaging probe for in vivo visualization of 5‑HT₆ receptors [6]. This demonstrates the scaffold's suitability for PET tracer development, offering researchers a path to quantify target occupancy, assess brain penetration of new analogs, and validate target engagement in preclinical models without the need for ex vivo binding assays [7].

Quote Request

Request a Quote for 3-(1-Piperazinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.